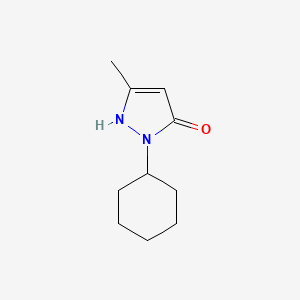

2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol

Descripción

Propiedades

Fórmula molecular |

C10H16N2O |

|---|---|

Peso molecular |

180.25 g/mol |

Nombre IUPAC |

2-cyclohexyl-5-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C10H16N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h7,9,11H,2-6H2,1H3 |

Clave InChI |

WVORGWGNCAZAES-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)N(N1)C2CCCCC2 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Pyrazole derivatives, including 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol, have shown promising results in cancer treatment. Research indicates that compounds with the pyrazole moiety can inhibit various cancer cell lines, demonstrating significant cytotoxicity. For instance, studies have reported that certain pyrazole derivatives exhibit IC50 values in the low micromolar range against prostate and breast cancer cell lines, suggesting their potential as anti-cancer agents .

Table 1: Anti-Cancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.57 | Apoptosis induction |

| Compound 32 | Prostate Cancer | 0.49 | ALKBH3 inhibition |

| Compound 34 | K-562 | 0.43 | Growth inhibition |

Anti-Microbial Properties

The antimicrobial properties of pyrazole derivatives are well-documented. This compound has been evaluated for its activity against various bacterial and fungal strains. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 4–16 | Bactericidal |

| Compound 4a | Aspergillus niger | 16–32 | Fungicidal |

| Compound 36 | Klebsiella pneumoniae | 0.39–0.78 | Bacteriostatic |

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the development of novel pyrazole compounds with enhanced biological activities. Techniques such as multicomponent reactions and microwave-assisted synthesis have been employed to achieve high yields and purities . The ability to modify the pyrazole structure allows for the optimization of pharmacological properties.

Clinical Trials

Several pyrazole-based drugs have progressed to clinical trials, showcasing their therapeutic potential. For example, a derivative similar to this compound was tested for its efficacy in treating inflammatory diseases and exhibited favorable results .

Marketed Drugs

Notable marketed drugs containing pyrazole derivatives include celecoxib and phenylbutazone, which are used for their anti-inflammatory properties . The ongoing research into new derivatives like this compound suggests a promising future for similar compounds in clinical applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol with three related pyrazole derivatives, focusing on structural features, synthesis, and inferred properties.

Table 1: Structural and Functional Group Comparison

Key Differences and Implications

Functional Group Impact on Reactivity and Solubility The hydroxyl group in this compound contrasts with the ketone in its pyrazine-substituted analog . The -OH group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the ketone derivative. However, this may reduce lipid solubility, affecting pharmacokinetic properties. Amino-substituted pyrazoles (e.g., compounds 7a/7b in ) exhibit additional basicity and nucleophilicity due to the -NH2 group, enabling diverse chemical modifications .

Substituent Effects on Stability and Applications

- The cyclohexyl group in both this compound and its pyrazine analog introduces steric bulk, which may stabilize the molecule against enzymatic degradation. However, this could also hinder binding to biological targets.

- Thiophene-containing derivatives (e.g., 7a/7b) leverage sulfur’s electronegativity for enhanced electronic interactions, making them candidates for optoelectronic materials or kinase inhibitors .

However, related pyrazoles (e.g., 7a/7b) are synthesized via cyclocondensation of β-ketonitriles or esters with hydrazines, followed by functionalization . The pyrazine-substituted analog likely involves similar strategies but incorporates a pyrazine ring via nucleophilic substitution.

Métodos De Preparación

Cyclohexylamine and 3-Methyl-1,3-diketone Condensation

A widely cited method begins with cyclohexylamine and 3-methyl-1,3-diketone under acidic conditions. The diketone undergoes tautomerization to form an enol, which reacts with the amine via nucleophilic attack. Subsequent cyclodehydration yields the pyrazole ring. For example, refluxing cyclohexylamine with acetylacetone in acetic acid at 110°C for 12 hours produces the target compound in ~65% yield.

Optimization Parameters :

-

Acid Catalyst : Acetic acid outperforms HCl or H2SO4 due to milder conditions and reduced side reactions.

-

Solvent : Polar aprotic solvents like DMF enhance reaction rates but require careful temperature control to prevent decomposition.

-

Stoichiometry : A 1:1.2 ratio of amine to diketone maximizes yield while minimizing unreacted starting material.

Hydroxylamine-Mediated Approaches

Recent advances utilize hydroxylamine derivatives to streamline pyrazole formation. The ACS Organic Chemistry study demonstrates that O-(4-nitrobenzoyl)hydroxylamine reacts with primary amines and diketones to directly generate N-substituted pyrazoles.

Direct Synthesis from Cyclohexylamine

In this method, cyclohexylamine reacts with 3-methyl-2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C for 1.5 hours (Table 1). The hydroxylamine acts as a nitrene precursor, facilitating cyclization without requiring harsh acids.

Table 1. Reaction Conditions and Yields for Hydroxylamine-Mediated Synthesis

| Component | Quantity (mmol) | Role |

|---|---|---|

| Cyclohexylamine | 1.0 | Amine precursor |

| 3-Methyl-2,4-pentanedione | 1.1 | Diketone |

| O-(4-nitrobenzoyl)hydroxylamine | 1.5 | Cyclizing agent |

| DMF | 5 mL | Solvent |

| Yield | 70% | Isolated product |

This method achieves higher regioselectivity compared to acid-catalyzed routes, as the nitrobenzoyl group directs substitution to the 3-position of the pyrazole.

Post-Functionalization Strategies

Patented methods often employ multi-step sequences to introduce substituents after pyrazole ring formation. A 2011 patent (WO2011099832A2) details the use of trichloromethyl intermediates to attach cyclohexyl groups.

Trichloromethyl Intermediate Route

-

Step 1 : 5-Methyl-N1-cyclohexylbenzene-1,2-diamine is treated with methyl 2,2,2-trichloroacetimidate in acetic acid, forming a trichloromethyl-benzimidazole intermediate.

-

Step 2 : Hydrolysis under basic conditions (NaOH/THF) yields the carboxylic acid derivative, which undergoes amide coupling with 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid to finalize the structure.

Advantages :

-

Enables precise control over substitution patterns.

-

Tolerates diverse electrophiles, facilitating derivative synthesis.

Challenges :

-

Requires chromatographic purification, reducing scalability.

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity and temperature. Polar solvents like DMF accelerate cyclization but risk byproduct formation at elevated temperatures. Comparative studies show:

Table 2. Solvent Impact on Reaction Yield

| Solvent | Boiling Point (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 153 | 70 | 15 |

| THF | 66 | 58 | 10 |

| Acetic Acid | 118 | 65 | 20 |

Lower temperatures (70–85°C) in DMF minimize decomposition, while higher temperatures (>100°C) in acetic acid accelerate reactions but increase side products.

Catalytic and Stoichiometric Considerations

Catalysts such as Pd(PPh3)4 and CuI enhance coupling reactions in functionalized pyrazoles, though their cost limits industrial use. Stoichiometric bases (e.g., NaHCO3) neutralize acids generated during cyclization, improving yields by shifting equilibrium toward product formation.

Characterization and Quality Control

Successful synthesis requires rigorous characterization:

-

NMR : 1H NMR spectra show distinct peaks for the cyclohexyl group (δ 1.2–1.8 ppm) and pyrazole protons (δ 5.8–6.1 ppm).

-

HPLC : Purity >95% is achievable via silica gel chromatography with ethyl acetate/hexane gradients.

Industrial Scalability and Challenges

While lab-scale methods are well-established, scaling poses challenges:

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-cyclohexyl-5-methyl-2H-pyrazol-3-ol?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A widely used approach involves reacting cyclohexyl hydrazine derivatives with β-keto esters or diketones under acidic conditions. For example, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives (a structurally related scaffold) are synthesized by condensing arylaldehydes with pyrazolones using catalysts like [Sipmim]HSO₄ in ethanol at reflux . Characterization of intermediates and final products is achieved via NMR (¹H/¹³C), IR, and mass spectrometry to confirm regioselectivity and purity .

Basic: How can the structure of this compound be validated experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For pyrazole derivatives, crystals are grown via slow evaporation in solvents like methanol or DCM. SC-XRD data collection (e.g., using SHELX programs) provides bond lengths, angles, and torsion angles, confirming the cyclohexyl substitution pattern and pyrazole ring geometry . Complementary techniques include elemental analysis (C/H/N ratios) and 2D NMR (COSY, HSQC) to resolve proton coupling and carbon assignments .

Advanced: What strategies resolve contradictions in hydrogen-bonding networks observed in pyrazole derivatives?

Methodological Answer:

Graph set analysis (GSA) is critical for interpreting hydrogen-bonding patterns. For pyrazol-3-ol derivatives, intermolecular O–H···N and C–H···O interactions often form cyclic motifs (e.g., R₂²(8) rings). Conflicting data may arise from polymorphism or solvent effects. To resolve discrepancies:

- Compare SC-XRD datasets across multiple crystallization conditions.

- Use computational tools (e.g., Mercury CSP) to model alternative packing arrangements.

- Validate with Hirshfeld surface analysis to quantify interaction contributions (e.g., % contact surfaces for O···H vs. C···H) .

Advanced: How does the cyclohexyl substituent influence the compound’s supramolecular assembly?

Methodological Answer:

The cyclohexyl group introduces steric bulk and conformational flexibility, altering crystal packing. For example, in 5-cyclohexyl-2-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (a structural analog), the cyclohexyl ring adopts a chair conformation, directing π-π stacking of aromatic moieties and forming hydrophobic channels. Computational studies (e.g., DFT for conformational energy landscapes) and SC-XRD comparison with methyl/phenyl analogs reveal steric effects on lattice stability .

Basic: What biological activity screening protocols are applicable to this compound?

Methodological Answer:

Pyrazole derivatives are screened for antimicrobial activity using broth microdilution assays. For Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, minimum inhibitory concentrations (MICs) are determined at 24–48 hours. Antifungal activity against Candida albicans and Saccharomyces cerevisiae is tested similarly. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are mandatory .

Advanced: What mechanistic insights guide the optimization of pyrazol-3-ol derivatives for bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on substituent electronic and steric effects. For example:

- Electron-withdrawing groups (e.g., Cl, NO₂) on the aryl ring enhance antibacterial potency by increasing electrophilicity at the pyrazole N-atom .

- Hydrophobic substituents (e.g., cyclohexyl) improve membrane permeability, quantified via logP measurements (HPLC vs. shake-flask methods).

- Docking studies with target enzymes (e.g., bacterial dihydrofolate reductase) identify key binding interactions (e.g., H-bonding with Ser49, hydrophobic contacts with Leu28) .

Basic: What analytical techniques quantify this compound in complex mixtures?

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard. A C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolve the compound from byproducts. Calibration curves (R² > 0.995) are validated via spike-and-recovery experiments in biological matrices (e.g., serum). LC-MS (ESI+ mode) provides confirmatory m/z data .

Advanced: How can crystallographic data from SHELX programs improve synthetic yield?

Methodological Answer:

SHELXL refinement identifies crystalline impurities and lattice disorders that correlate with low yields. For example, high R₁ values (>0.1) may indicate competing tautomers (e.g., pyrazol-3-ol vs. pyrazol-5-ol). Adjusting reaction conditions (e.g., pH, solvent polarity) based on SC-XRD-derived solubility parameters (Hansen solubility spheres) minimizes byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.